RU-Ski 43
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
科学的研究の応用
RU-SKI 43 has a wide range of scientific research applications, including:
Cancer research: This compound has shown significant potential in inhibiting the proliferation of pancreatic cancer cells by targeting the Hedgehog signaling pathway.
Signal transduction studies: This compound is used to study the role of Hedgehog acyltransferase in signal transduction and its impact on various cellular pathways.
Drug development: This compound serves as a lead compound for the development of new inhibitors targeting the Hedgehog signaling pathway, which is implicated in various cancers.
作用機序
Safety and Hazards
生化学分析
Biochemical Properties
RU-Ski 43 interacts with the enzyme Hedgehog acyltransferase (Hhat), inhibiting its function . This interaction blocks the palmitoylation of Sonic hedgehog (Shh), a critical process for signaling through Shh . The nature of this interaction is selective and does not affect the palmitoylation of H-Ras or Fyn, myristoylation of c-Src, or acylation of Wnt3a .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It is cell-permeable and inhibits both autocrine and paracrine Shh-induced activation of Gli-mediated transcription . In pancreatic cancer cells, this compound reduces both Gli1 activation and proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, specifically with the enzyme Hhat . It inhibits Hhat in a manner that is non-competitive with respect to palmitoyl CoA and uncompetitive with respect to ShhN . This leads to a decrease in the palmitoylation of Shh, thereby inhibiting Shh signaling .
Temporal Effects in Laboratory Settings
It is known that this compound is stable and effective in inhibiting Hhat and Shh signaling .
Metabolic Pathways
This compound is involved in the Hedgehog signaling pathway . It interacts with the enzyme Hhat and affects the palmitoylation of Shh
準備方法
RU-SKI 43は、ジヒドロチエノピリジニルエタノン構造の形成を含む一連の化学反応によって合成されます . 合成経路には通常、次の手順が含まれます。
チエノピリジンコアの形成: この手順には、適切な前駆体の環化が含まれ、チエノピリジン環を形成します。
エタノン基の導入: エタノン基は、アルキル化や酸化を含む一連の反応によって導入されます。
最終的な修飾:
化学反応の分析
RU-SKI 43は、次のようなさまざまなタイプの化学反応を起こします。
パルミトイル化の阻害: This compoundは、ヘッジホッグアシル転移酵素(Hhat)によるソニックヘッジホッグ(Shh)のパルミトイル化を、パルミトイルCoA非競合的およびShh非競合的な方法で阻害します.
Gli-1活性化の減少: This compoundは、Smoothened非依存的な非標準的なシグナル伝達を介してGli-1活性化を減少させます.
AktおよびmTOR経路の阻害: This compoundは、細胞増殖と生存に不可欠なAktおよびmTOR経路の活性を低下させます.
これらの反応で使用される一般的な試薬と条件には、パルミトイルCoA、Shh、およびAsPC-1やPanc-1などのさまざまな細胞株が含まれます . これらの反応から生成される主な生成物は、Shhの阻害された形態と、Gli-1、Akt、およびmTORの減少したレベルです .
科学研究への応用
This compoundは、次のような幅広い科学研究への応用があります。
類似化合物との比較
RU-SKI 43は、高い効力でヘッジホッグアシル転移酵素(Hhat)を選択的に阻害する能力が特徴です . 類似の化合物には、次のものがあります。
シクロパミン: ヘッジホッグシグナル伝達経路のSmoothened受容体の阻害剤。
GDC-0449(ビスモデギブ): 基底細胞癌の治療に使用されるSmoothenedアンタゴニスト。
イトラコナゾール: Smoothenedを標的とすることで、ヘッジホッグシグナル伝達経路も阻害する抗真菌薬。
This compoundは、Hhatの特異的な阻害によって際立っており、ヘッジホッグの非標準的なシグナル伝達経路を研究するための貴重なツールとなっています .
特性
IUPAC Name |
2-(2-methylbutylamino)-1-[4-[(3-methylphenoxy)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2S/c1-4-16(2)13-23-14-22(25)24-10-8-21-19(9-11-27-21)20(24)15-26-18-7-5-6-17(3)12-18/h5-7,9,11-12,16,20,23H,4,8,10,13-15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEENEMOEBJOKGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CNCC(=O)N1CCC2=C(C1COC3=CC=CC(=C3)C)C=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of RU-SKI 43?
A1: this compound is a small molecule inhibitor of Hedgehog Acyltransferase (Hhat) [, , ]. Hhat is an enzyme that catalyzes the attachment of palmitate, a 16-carbon fatty acid, to Sonic Hedgehog (Shh) [, , ]. This palmitoylation is essential for Shh signaling activity [, , ]. By inhibiting Hhat, this compound prevents Shh palmitoylation, thereby blocking its signaling activity and downstream effects [, , ].
Q2: Why is inhibiting the Hedgehog signaling pathway relevant in cancer treatment?
A2: Aberrant activation of the Hedgehog signaling pathway has been implicated in the development and progression of various cancers, including pancreatic cancer and breast cancer [, ]. Studies have shown that inhibiting Shh signaling, through Hhat inhibition, can reduce tumor growth in vitro and in vivo [, ].
Q3: What evidence supports the effectiveness of this compound in inhibiting Hhat and Shh signaling?
A3: In vitro studies have shown that this compound effectively inhibits Shh palmitoylation in a dose-dependent manner, with an IC50 of 0.895 µM []. Furthermore, treatment with this compound decreased cell proliferation in ERα positive breast cancer cells []. Importantly, this compound showed specific inhibition of Shh palmitoylation without affecting the palmitoylation of other proteins like H-Ras and Fyn, or the myristoylation of c-Src [].
Q4: Has this compound shown efficacy in any in vivo models of cancer?
A4: Yes, research indicates that Hhat knockdown through lentiviral shRNA vectors in a Panc1 xenograft mouse model led to decreased tumor growth, highlighting the potential of Hhat inhibition as a therapeutic strategy []. While the specific in vivo effects of this compound were not detailed in the provided abstracts, its promising in vitro activity and the successful use of genetic Hhat knockdown in vivo warrant further investigation of this compound in relevant animal models.
Q5: Is this compound structurally similar to any other known Hhat inhibitors?
A6: While the provided abstracts don't provide the detailed structure of this compound, they mention the development of a second-generation Hhat inhibitor, RU-SKI 101, designed based on the structure of this compound []. This suggests that this compound could serve as a scaffold for developing new Hhat inhibitors with improved potency and pharmacological properties.
Q6: What are the limitations of the current research on this compound?
A6: The available information on this compound primarily stems from conference abstracts, which usually present preliminary findings. More comprehensive data on its pharmacodynamics, pharmacokinetics, and toxicity profile are necessary to fully assess its therapeutic potential. Additionally, further research is needed to determine optimal dosages, potential side effects, and long-term consequences of Hhat inhibition by this compound.
Q7: What are the next steps in the development of this compound as a potential therapeutic agent?
A7: Future research should focus on conducting more detailed preclinical studies to evaluate the efficacy, safety, and pharmacokinetic profile of this compound. This includes investigating its efficacy against a broader range of cancer types, determining optimal drug delivery methods, and evaluating its potential for combination therapy with existing treatments. Additionally, exploring biomarkers to predict treatment response and monitor potential resistance mechanisms will be crucial for its clinical translation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。